molecular formula C22H25N3O3S2 B2391438 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-08-9

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2391438
CAS No.: 941893-08-9
M. Wt: 443.58
InChI Key: YGCGKQRRUUVTRU-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring in its structure imparts unique chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The compound N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, also known as N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways involved in inflammation and bacterial cell wall synthesis. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation . By inhibiting DprE1, it disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Pharmacokinetics

Adme prediction studies suggest that benzothiazole derivatives may possess good pharmacokinetic profiles . This implies that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability and efficacy.

Result of Action

The compound’s action results in the reduction of inflammation and the inhibition of Mycobacterium tuberculosis growth. In the context of inflammation, the compound’s COX-inhibitory activity leads to a decrease in prostaglandin production, thereby reducing inflammation . In the context of tuberculosis, the compound’s inhibitory effect on DprE1 leads to the disruption of the bacterium’s cell wall synthesis, resulting in the bacterium’s death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the condensation of 4,6-dimethylbenzothiazole with piperidine-4-carboxylic acid, followed by tosylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve heating under reflux to ensure complete reaction and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide stands out due to its unique combination of the benzothiazole and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-4-6-18(7-5-14)30(27,28)25-10-8-17(9-11-25)21(26)24-22-23-20-16(3)12-15(2)13-19(20)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCGKQRRUUVTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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